molecular formula C20H21FN6O2 B2500681 2-(2-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1021226-46-9

2-(2-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2500681
CAS No.: 1021226-46-9
M. Wt: 396.426
InChI Key: KFMPKGFNNPQXQN-UHFFFAOYSA-N
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Description

The compound 2-(2-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a piperazine-based ethanone derivative featuring a 2-fluorophenoxy group and a tetrazole-methyl substituent.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O2/c21-17-8-4-5-9-18(17)29-15-20(28)26-12-10-25(11-13-26)14-19-22-23-24-27(19)16-6-2-1-3-7-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMPKGFNNPQXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, also referred to as a tetrazole derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound combines a fluorophenoxy group with a tetrazole moiety, which may enhance its biological activity compared to similar compounds lacking these functional groups.

Chemical Structure and Properties

The molecular formula of the compound is C16H14FN5O2C_{16}H_{14}FN_5O_2, and it has a molecular weight of 327.31 g/mol. The presence of the fluorine atom in the phenoxy group is believed to influence both its chemical reactivity and biological activity significantly.

PropertyValue
Molecular FormulaC16H14FN5O2C_{16}H_{14}FN_5O_2
Molecular Weight327.31 g/mol
IUPAC Name2-(2-fluorophenoxy)-N-[(1-phenyltetrazol-5-yl)methyl]acetamide
CAS Number921075-12-9

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Fluorophenoxy Intermediate : Reaction of 2-fluorophenol with an acylating agent.
  • Tetrazole Formation : Synthesis of the tetrazole ring by reacting a nitrile with sodium azide under acidic conditions.
  • Coupling Reaction : Final coupling of the fluorophenoxy intermediate with the tetrazole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) .

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate their activity, influencing various biochemical pathways .

Pharmacological Applications

Research indicates that derivatives containing tetrazole groups exhibit significant biological activities, including:

  • Antimicrobial Activity : Tetrazole derivatives have shown promising results against various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Potential : Studies have indicated that similar compounds can inhibit cancer cell lines, making them candidates for further investigation in cancer therapeutics .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds similar to 2-(2-fluorophenoxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide:

  • Antibacterial Activity : A study demonstrated that tetrazole derivatives exhibited comparable antibacterial activity against Mycobacterium tuberculosis when tested against standard drugs like rifampicin .
  • Cytotoxicity Against Cancer Cells : Compounds structurally related to this tetrazole derivative have been evaluated for their cytotoxic effects on various cancer cell lines, showing significant inhibition rates .
  • Enzyme Inhibition : Research has shown that certain derivatives can inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

The compound’s core structure aligns with piperazine-ethanone derivatives reported in the evidence, but key differences in substituents influence its properties:

Compound Piperazine Substituent Ethanone Substituent Key Structural Features Reference
Target Compound 4-((1-Phenyl-1H-tetrazol-5-yl)methyl) 2-(2-Fluorophenoxy) Fluorophenoxy (electron-withdrawing), tetrazole-methyl N/A
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7d) 4-Phenylsulfonyl Tetrazole-thio Sulfonyl group (polar), thioether linkage
1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone 4-((1-(4-Fluorophenyl)tetrazolyl)methyl) 2-Thienyl Thiophene (aromatic), fluorophenyl-tetrazole
2-(1,3-Benzodioxol-5-yloxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone 4-(3-Trifluoromethylphenyl) 1,3-Benzodioxolyloxy Trifluoromethyl (lipophilic), benzodioxole (electron-rich)

Key Observations :

  • In contrast, the target compound’s fluorophenoxy group balances lipophilicity and metabolic stability .
  • Linkage Variations : Thioether (7d) vs. ether (target compound) linkages may alter oxidation susceptibility and hydrogen-bonding capacity.
Physical Properties

Melting points (MP) and molecular weights (MW) of analogous compounds:

Compound MP (°C) MW (g/mol) Notes Reference
7d () 157–159 465.10 Sulfonyl and tetrazole-thio groups
7f (): Trifluoromethylphenylsulfonyl analog 165–167 533.10 Electron-withdrawing CF₃ group increases MP
1-(4-Fluorophenyl-tetrazolyl)methyl-2-thienyl analog () Not reported 386.45 Thienyl group may lower MP vs. aromatic ethers

The target compound’s MP is anticipated to fall between 150–170°C, influenced by the rigid tetrazole-methyl group and fluorophenoxy substituent.

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